N-(3-chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
N-(3-Chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a sulfonamide-substituted thiazolidinone derivative characterized by a benzamide core linked to a 4-methyl-1,1,3-trioxo-thiazolidin ring and a 3-chloro-4-methylphenyl substituent.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-11-6-7-14(9-16(11)19)20-17(22)13-4-3-5-15(8-13)21-18(23)12(2)10-26(21,24)25/h3-9,12H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZSFHBACYISNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
SR-01000921986-1, also known as SR-9009, is a REV-ERB agonist . The primary targets of this compound are Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in maintaining the body’s circadian rhythms, regulating gene expression, and physiological rhythms.
Mode of Action
SR-9009 acts as a Rev-ErbA agonist , mimicking the effects of androgens on specific tissues. It selectively binds to androgen receptors, modulating normal metabolism processes and energy utilization in the body.
Biochemical Pathways
The activation of Rev-ErbA by SR-9009 has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle. This suggests that SR-9009 may affect the biochemical pathways related to energy metabolism and muscle function.
Result of Action
SR-9009 has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues. This suggests that the compound may have potential therapeutic applications in the treatment of certain types of cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily belong to the thiazolidinone and benzamide families. Below is a detailed analysis of key differences and similarities:
Thiazolidinone Ring Modifications
Key Insight : The target compound’s sulfone groups distinguish it from oxo- or thioxo-substituted analogs, likely improving oxidative stability and electronic properties for target engagement .
Aromatic Substituent Variations
Key Insight : The 3-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric effects, favoring membrane penetration while maintaining target specificity .
Amide Linker Modifications
Key Insight : The target compound’s benzamide linker at position 3 introduces synthetic complexity but enables tailored interactions with hydrophobic binding pockets .
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